N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-amine core. Key structural elements include:
- 6-(Pyrrolidin-1-yl) substituent: A five-membered secondary amine ring at position 6, enhancing solubility and offering hydrogen-bonding capabilities.
- N-(2H-1,3-Benzodioxol-5-yl) group: A methylenedioxy-substituted aromatic ring (benzodioxole) at position 4, providing electron-rich regions and influencing metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-2-6-16(7-3-1)28-21-17(13-23-28)20(25-22(26-21)27-10-4-5-11-27)24-15-8-9-18-19(12-15)30-14-29-18/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDLOUUOOXPVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require the use of bases like cesium carbonate and ligands such as BINAP to facilitate the coupling process .
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is , with a molecular weight of approximately 447.5 g/mol. The compound features a complex structure that includes a pyrazolo-pyrimidine core and a benzodioxole moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazolo-pyrimidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
Neuropharmacological Effects
The incorporation of the pyrrolidine ring suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. This opens avenues for research into treatments for neurological disorders such as depression and anxiety .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations have indicated that pyrazolo-pyrimidine derivatives can inhibit bacterial growth and may serve as scaffolds for developing new antibiotics. The presence of the benzodioxole moiety enhances its interaction with bacterial enzymes, potentially leading to novel antimicrobial agents .
Study on Anticancer Activity
A study published in the British Journal of Pharmacology demonstrated that a related pyrazolo-pyrimidine compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.
Neuropharmacological Research
In a neuropharmacological study, researchers evaluated the effects of a series of pyrrolidine-containing compounds on anxiety-like behaviors in rodent models. The results indicated that certain derivatives significantly reduced anxiety levels, suggesting potential applications in treating anxiety disorders .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in core scaffolds, substituents, and functional groups, leading to variations in physicochemical properties and biological interactions. Below is a detailed comparison:
N-(2-Methylphenyl)-1-Phenyl-6-(1-Pyrrolidinyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
- Structural Differences :
- N-Aryl group : 2-Methylphenyl replaces benzodioxol-5-yl at position 4.
- Core : Retains the pyrazolo[3,4-d]pyrimidine scaffold.
- Impact on Properties: Molecular Weight: 370.46 g/mol (vs. ~400 g/mol for the target compound). Metabolism: The absence of benzodioxol may decrease metabolic stability, as methyl groups are more susceptible to oxidative demethylation.
2-(1,3-Benzodioxol-5-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One
- Structural Differences :
- Core : Pyrido[1,2-a]pyrimidin-4-one (a fused pyridine-pyrimidine system) replaces pyrazolo-pyrimidine.
- Substituents : Piperazine (a six-membered diamine) at position 7 vs. pyrrolidine at position 5.
- Impact on Properties: Basicity: Piperazine (pKa ~9.8) is more basic than pyrrolidine (pKa ~11.3), altering protonation states under physiological conditions.
4-(2H-1,3-Benzodioxol-5-yl)Butan-2-ylAmine
- Structural Differences :
- Core : Lacks a pyrazolo-pyrimidine system; instead, features a benzodioxol-butylamine chain linked to a pyridinylmethyl group.
- Impact on Properties :
- Flexibility : The butan-2-yl spacer increases conformational flexibility, which may reduce target binding specificity.
- Molecular Weight : 284.35 g/mol (smaller than the target compound), suggesting different pharmacokinetic profiles.
N-Butyl-6-Methyl-1-(4-Nitrophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
- Structural Differences :
- N-Aryl group : 4-Nitrophenyl replaces benzodioxol-5-yl.
- Substituents : Methyl at position 6 and butyl at N4 vs. pyrrolidine at position 6.
- Impact on Properties :
- Electron Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring and affecting redox stability.
- Solubility : The butyl chain increases lipophilicity, likely reducing aqueous solubility compared to the target compound.
Comparative Data Table
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a benzodioxole moiety and a pyrrolidine substituent. Its molecular formula is , indicating the presence of multiple nitrogen atoms that may contribute to its biological activity.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
1. Enzyme Inhibition:
- Compounds in this class have been shown to inhibit specific enzymes such as phosphodiesterase and monoamine oxidase, which are crucial in various signaling pathways. For instance, some derivatives have demonstrated potent inhibition against phosphodiesterase 10A (PDE10A), which is implicated in neurodegenerative diseases and psychotic disorders .
2. Anticancer Activity:
- The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Studies have reported that related compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
3. Antibacterial Properties:
- Some derivatives have shown promising antibacterial activity against resistant strains of bacteria. This is particularly relevant given the rising concerns over antibiotic resistance .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Pharmacological Applications
Given its biological activity, this compound holds potential for various therapeutic applications:
1. Neurological Disorders:
- Due to its PDE10A inhibitory effects, it may be beneficial in treating conditions such as schizophrenia and Parkinson's disease.
2. Cancer Therapy:
- Its cytotoxic properties could be harnessed in developing new anticancer therapies.
3. Antimicrobial Treatments:
- The antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
